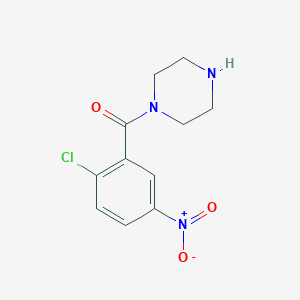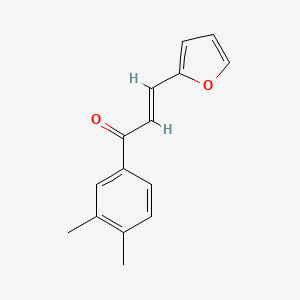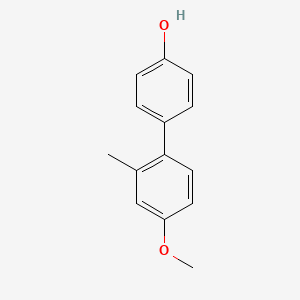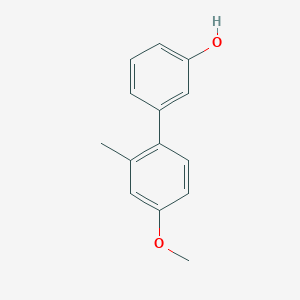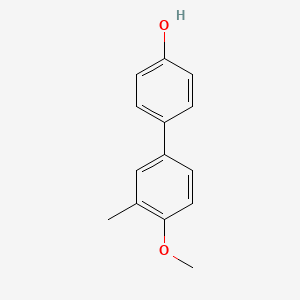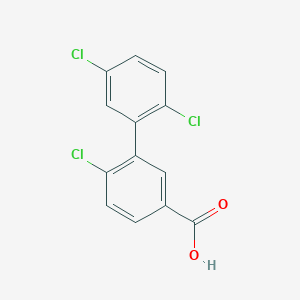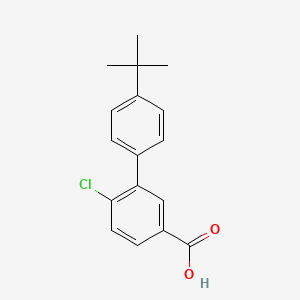
4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95%
Vue d'ensemble
Description
4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% (4-CBTB) is a synthetic organic compound that is widely used in scientific research applications. It is a crystalline solid with a melting point of 130-132°C. 4-CBTB is a member of the class of compounds known as phenyl benzoic acids, which are characterized by a benzene ring attached to a carboxylic acid group. 4-CBTB is a versatile compound that is used in a variety of scientific research applications, such as synthesis, biochemical and physiological studies, and as a reagent in organic chemistry.
Applications De Recherche Scientifique
4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% is used in a variety of scientific research applications. It can be used as a reagent in organic chemistry to synthesize other compounds, such as 4-chloro-3-(4-t-butylphenyl)benzamide and 4-chloro-3-(4-t-butylphenyl)benzoyl chloride. 4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% is also used in biochemical and physiological studies, as it has been shown to modulate the activity of certain enzymes and receptors. Additionally, 4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% has been used as a model compound for the study of the structure-activity relationship of compounds.
Mécanisme D'action
4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), and as an agonist of certain receptors, such as the serotonin 5-HT2A receptor. 4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% inhibits COX-2 by binding to the active site of the enzyme, thus preventing the enzyme from catalyzing its reaction. 4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% is also believed to act as an agonist of the 5-HT2A receptor by binding to the receptor and activating it.
Biochemical and Physiological Effects
4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% can inhibit the activity of certain enzymes, such as COX-2, and can activate certain receptors, such as the 5-HT2A receptor. 4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% has also been shown to have anti-inflammatory, antioxidant, and antinociceptive properties in animal models. In addition, 4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% has been shown to have cytotoxic effects in certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is a stable, crystalline solid that is easy to handle and store. Additionally, 4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% is relatively inexpensive and can be synthesized from readily available starting materials. However, there are also some limitations to using 4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% in laboratory experiments. For example, 4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% is a relatively weak inhibitor of COX-2, and its effects on other enzymes and receptors are not well understood.
Orientations Futures
There are many potential future directions for research involving 4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95%. One potential direction is to further investigate the effects of 4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% on other enzymes and receptors. Additionally, further research could be conducted to investigate the effects of 4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% on other biological systems, such as the cardiovascular, immune, and nervous systems. Finally, it would be interesting to explore the potential therapeutic applications of 4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95%, such as its use as an anti-inflammatory or antioxidant agent.
Méthodes De Synthèse
4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% can be synthesized from the reaction of 4-bromo-3-(4-t-butylphenyl)benzoic acid and potassium chloride. The reaction is conducted in an aqueous medium at a temperature of 80-90°C for about 1 hour. The reaction yields a mixture of 4-bromo-3-(4-t-butylphenyl)benzoic acid and 4-chloro-3-(4-t-butylphenyl)benzoic acid. The mixture is then purified by recrystallization to obtain a pure sample of 4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95%.
Propriétés
IUPAC Name |
3-(4-tert-butylphenyl)-4-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO2/c1-17(2,3)13-7-4-11(5-8-13)14-10-12(16(19)20)6-9-15(14)18/h4-10H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKAMFZVPCFKDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653549 | |
| Record name | 4'-tert-Butyl-6-chloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(4-T-butylphenyl)benzoic acid | |
CAS RN |
1181627-15-5 | |
| Record name | 4'-tert-Butyl-6-chloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl (1R,2R,3S,5R)-(2-methylaminocarbonyl-6,6-dimethylbicyclo[3.1.1]hept-3-yl)-carbamate](/img/structure/B6356653.png)
